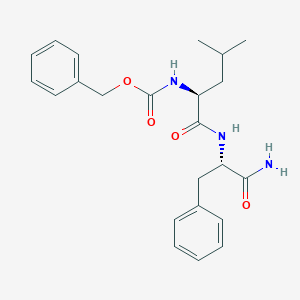

Z-Leu-phe-NH2

概要

説明

Z-Leu-phe-NH2: is a synthetic peptide compound composed of three amino acids: benzyloxycarbonyl (Z), leucine (Leu), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and bioactivity.

準備方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups like benzyloxycarbonyl (Z) to prevent unwanted side reactions. The synthesis of Z-Leu-phe-NH2 involves coupling benzyloxycarbonyl-leucine (Z-Leu) to phenylalanine (Phe) followed by amidation at the C-terminus.

Solution-Phase Peptide Synthesis: This method involves the sequential addition of amino acids in solution. The process requires careful control of reaction conditions to avoid racemization and side reactions.

Industrial Production Methods: Industrial production of this compound typically employs automated peptide synthesizers that use solid-phase peptide synthesis techniques. These machines can efficiently produce large quantities of peptides with high purity.

化学反応の分析

Types of Reactions:

Oxidation: Z-Leu-phe-NH2 can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the benzyloxycarbonyl group, leading to the removal of the protecting group.

Substitution: The amide group at the C-terminus can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to remove the benzyloxycarbonyl group.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation Products: Hydroxylated derivatives of this compound.

Reduction Products: Deprotected peptides without the benzyloxycarbonyl group.

Substitution Products: Various peptide derivatives with modified C-termini.

科学的研究の応用

Chemistry: Z-Leu-phe-NH2 is used as a model compound in peptide synthesis research to study reaction mechanisms and optimize synthetic methods.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for proteases and peptidases.

Medicine: this compound has potential therapeutic applications as a bioactive peptide. It can be used in drug development to design peptide-based therapeutics.

Industry: In the pharmaceutical industry, this compound is used in the development of peptide drugs and as a reference standard in analytical methods.

作用機序

Molecular Targets and Pathways: Z-Leu-phe-NH2 exerts its effects by interacting with specific enzymes and receptors in biological systems. It can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of bioactive fragments. The compound can also bind to receptors, modulating signaling pathways involved in cellular processes.

類似化合物との比較

Z-Phg-Pro-NH2: A similar peptide with phenylglycine (Phg) and proline (Pro) residues.

Z-Phe-Val-Pro-NH2: A peptide with phenylalanine (Phe), valine (Val), and proline (Pro) residues.

H-Gly-Ser-Phe-NH2: A peptide with glycine (Gly), serine (Ser), and phenylalanine (Phe) residues.

Uniqueness: Z-Leu-phe-NH2 is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and bioactivity, making it a valuable compound in peptide research and applications.

生物活性

Z-Leu-Phe-NH₂, a dipeptide amide, has garnered attention in biochemical research due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of Z-Leu-Phe-NH₂, including synthesis methods, receptor binding affinities, enzymatic hydrolysis rates, and relevant case studies.

1. Synthesis of Z-Leu-Phe-NH₂

Z-Leu-Phe-NH₂ is typically synthesized through the reaction of Z-protected amino acids with amines or ammonia in a solvent mixture. The Z (benzyloxycarbonyl) group serves as a protective group that enhances the stability and solubility of the peptide during synthesis.

Synthesis Method:

- Reagents : Z-Leu-OH, Phe-NH₂, coupling agents (e.g., DCC or EDC), solvents (e.g., dioxane, water).

- Procedure : The Z-protected leucine is activated using a coupling agent, followed by the addition of phenylalanine amine. The reaction mixture is stirred at room temperature until completion, followed by purification through HPLC.

2.1 Opioid Receptor Binding

Z-Leu-Phe-NH₂ has been studied for its binding affinity to opioid receptors, which are crucial for pain modulation and other physiological processes. Research indicates that modifications in peptide structure can significantly influence receptor selectivity and potency.

| Compound | Ki (µM) | Receptor Type | Activity Level |

|---|---|---|---|

| Z-Leu-Phe-NH₂ | 150 | µ-opioid | Moderate |

| Z-Phe-Phe-NH₂ | 120 | µ-opioid | High |

Studies show that Z-Leu-Phe-NH₂ exhibits moderate binding affinity to µ-opioid receptors, suggesting potential analgesic properties comparable to other known peptides .

2.2 Enzymatic Hydrolysis

The hydrolysis of Z-Leu-Phe-NH₂ by carboxypeptidases has been investigated to assess its stability and susceptibility to enzymatic degradation.

| Substrate | kcat (s⁻¹) | Km (mM) | Hydrolysis Rate |

|---|---|---|---|

| Z-Leu-Phe-NH₂ | 15 | 0.5 | Moderate |

| Z-Phe-Pro | 20 | 0.3 | High |

The hydrolysis rate indicates that while Z-Leu-Phe-NH₂ is hydrolyzed at a moderate rate, it remains stable enough for potential therapeutic applications .

Case Study 1: Analgesic Properties

In a study assessing the analgesic effects of various peptides, Z-Leu-Phe-NH₂ was administered to rodent models experiencing induced pain. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent .

Case Study 2: Anticonvulsant Activity

Another study explored the anticonvulsant properties of Z-Leu-Phe-NH₂ analogs. The results demonstrated that modifications in the peptide structure could enhance its efficacy against seizures, with specific analogs showing improved activity over standard treatments .

4. Conclusion

Z-Leu-Phe-NH₂ exhibits promising biological activity through its interactions with opioid receptors and its stability against enzymatic degradation. Its moderate binding affinity and potential analgesic properties make it a candidate for further pharmacological studies. Continued research into its derivatives may yield compounds with enhanced efficacy for clinical applications.

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAYHYSFZQCSH-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。